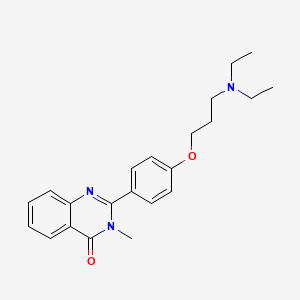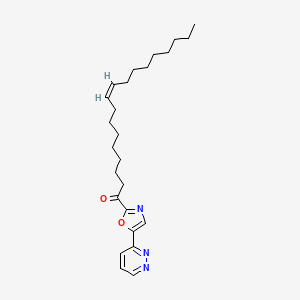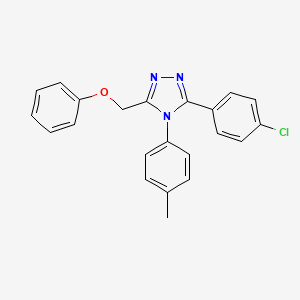
4-Pyrimidinamine, 5-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 5-(3-methylphenyl)- is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agricultural chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Pyrimidinamine, 5-(3-methylphenyl)- involves the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine. This intermediate is then reduced using hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) in the presence of carbon to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, considering the availability of reagents and the feasibility of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinamine, 5-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: As mentioned in the preparation methods, it can be reduced using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, including fungicides and insecticides.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 5-(3-methylphenyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use in pharmaceuticals or agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known pharmaceutical compound with a similar pyrimidine structure.
Pyrimidin-4-amine derivatives: These compounds share a similar core structure and have various applications in medicinal and agricultural chemistry.
Uniqueness
4-Pyrimidinamine, 5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
39101-40-1 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
JMMLZUHKLZCZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)







![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

